Cas no 1211525-82-4 (5-Allylnicotinic acid)

5-Allylnicotinic acid 化学的及び物理的性質
名前と識別子
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- 5-Allylnicotinic acid
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- MDL: MFCD18260197
- インチ: 1S/C9H9NO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h2,4-6H,1,3H2,(H,11,12)
- InChIKey: NPCLROCJTIETQG-UHFFFAOYSA-N
- SMILES: OC(C1=CN=CC(=C1)CC=C)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 179
- トポロジー分子極性表面積: 50.2
- XLogP3: 1.4
5-Allylnicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 196523-2.500g |
5-Allylnicotinic acid, 95% |
1211525-82-4 | 95% | 2.500g |
$2146.00 | 2023-09-09 |
5-Allylnicotinic acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
5-Allylnicotinic acidに関する追加情報
Professional Introduction to 5-Allylnicotinic Acid (CAS No. 1211525-82-4)
5-Allylnicotinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1211525-82-4, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the nicotinic acid family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of 5-Allylnicotinic acid lies in its allyl substituent, which imparts distinct chemical and pharmacological properties, making it a subject of intense study in medicinal chemistry.
The chemical structure of 5-Allylnicotinic acid consists of a pyridine ring with a carboxylic acid group at the 5-position and an allyl group attached to the same position. This configuration allows for various interactions with biological targets, including receptors and enzymes. The presence of the allyl group enhances the compound's reactivity and potential for further functionalization, making it a valuable scaffold for drug design.
In recent years, 5-Allylnicotinic acid has been explored for its potential role in modulating neurological functions. Nicotinic acid derivatives, including this compound, are known to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. Studies have shown that compounds with similar structures can influence cognitive processes, pain perception, and inflammation. The allyl group in 5-Allylnicotinic acid may contribute to its ability to modulate these receptors more effectively than other nicotinic acid derivatives.
Moreover, research has indicated that 5-Allylnicotinic acid possesses anti-inflammatory properties. Chronic inflammation is associated with various diseases, including neurodegenerative disorders and cardiovascular conditions. The compound's ability to interact with inflammatory pathways suggests its potential as a therapeutic agent in managing such conditions. Preliminary in vitro studies have demonstrated that 5-Allylnicotinic acid can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation.
The pharmacokinetic profile of 5-Allylnicotinic acid is another area of interest. Its allyl group may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing the compound's therapeutic efficacy and minimizing potential side effects. Advanced computational models and experimental techniques are being employed to elucidate the ADME properties of 5-Allylnicotinic acid, providing insights into its behavior within biological systems.
In addition to its neurological and anti-inflammatory applications, 5-Allylnicotinic acid has shown promise in cancer research. Certain nicotinic acid derivatives have been investigated for their ability to induce apoptosis in cancer cells while sparing healthy cells. The unique structure of 5-Allylnicotinic acid, particularly the allyl substituent, may enhance its selectivity towards cancer cells. Ongoing studies are exploring its potential as an adjuvant therapy in combination with existing cancer treatments.
The synthesis of 5-Allylnicotinic acid is another critical aspect of its study. Efficient synthetic routes are essential for producing the compound in sufficient quantities for research and potential clinical use. Researchers have developed multi-step synthetic strategies that involve palladium-catalyzed cross-coupling reactions and other advanced organic transformations. These methods ensure high yield and purity, facilitating further pharmacological investigations.
The safety profile of 5-Allylnicotinic acid is also under scrutiny. While preliminary studies suggest that it is well-tolerated at moderate doses, comprehensive toxicological assessments are necessary to evaluate its long-term effects. Animal models and cell-based assays are being utilized to assess potential toxicity profiles, ensuring that any future clinical applications are safe and effective.
The future directions of research on 5-Allylnicotinic acid are promising. Scientists are exploring novel derivatives of this compound to enhance its therapeutic potential further. By modifying the allyl group or introducing additional functional groups, new analogs with improved efficacy and selectivity can be developed. These efforts aim to translate preclinical findings into clinical trials, where the true therapeutic value of 5-Allylnicotinic acid can be evaluated in human populations.
In conclusion, 5-Allylnicotinic acid(CAS No. 1211525-82-4) is a versatile compound with significant implications in pharmaceutical research. Its unique structure and biological activities make it a valuable candidate for treating neurological disorders, inflammation, and cancer. Ongoing studies continue to unravel its pharmacological mechanisms and optimize its synthesis for future clinical applications. As research progresses, the therapeutic potential of this compound is likely to expand, offering new hope for patients suffering from various diseases.
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